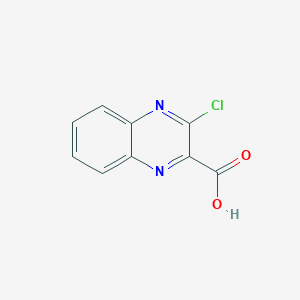

3-Chloroquinoxaline-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloroquinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-8-7(9(13)14)11-5-3-1-2-4-6(5)12-8/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFXNFDLKGPZML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553824 | |

| Record name | 3-Chloroquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20254-76-6 | |

| Record name | 3-Chloroquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloroquinoxaline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Chloroquinoxaline-2-carboxylic Acid

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. Within this important class of molecules, 3-chloroquinoxaline-2-carboxylic acid stands out as a pivotal building block. Its unique arrangement of a reactive chlorine atom and a carboxylic acid group on the quinoxaline core makes it a versatile precursor for the synthesis of more complex, biologically active molecules through various chemical transformations. This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering insights into the underlying reaction mechanisms, detailed experimental protocols, and the critical parameters that govern the success of the synthesis.

Part 1: The Primary Synthetic Pathway: A Two-Step Approach from o-Phenylenediamine

The most common and practical approach to the synthesis of this compound commences with the readily available starting material, o-phenylenediamine. This pathway involves two key transformations: the initial formation of the quinoxaline ring system to yield quinoxaline-2,3(1H,4H)-dione, followed by a selective chlorination.

Section 1.1: Synthesis of Quinoxaline-2,3(1H,4H)-dione (Intermediate 1)

The foundational step in this synthetic sequence is the cyclocondensation of o-phenylenediamine with a two-carbon electrophile, typically oxalic acid or its diethyl ester. This reaction efficiently constructs the core quinoxaline heterocycle.

Causality Behind Experimental Choices: The choice between oxalic acid and diethyl oxalate often depends on the desired reaction conditions and scale. Oxalic acid is cost-effective and can be used in aqueous acidic conditions, while diethyl oxalate is suitable for reactions in organic solvents, which can sometimes offer better control and easier product isolation.[1] The reaction is typically heated to overcome the activation energy for the condensation and cyclization steps.

Experimental Protocol: Synthesis of Quinoxaline-2,3(1H,4H)-dione

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a solution of o-phenylenediamine (1.0 equivalent) is prepared in an appropriate solvent (e.g., a mixture of ethanol and water).

-

Reagent Addition: Oxalic acid dihydrate (1.05 equivalents) is added to the solution. A catalytic amount of a strong acid, such as hydrochloric acid, can be added to facilitate the reaction.

-

Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is washed with cold water and then ethanol to remove unreacted starting materials and impurities. The resulting solid is dried under vacuum to yield quinoxaline-2,3(1H,4H)-dione as a stable, off-white to pale yellow solid.

| Parameter | Condition | Expected Outcome |

| Starting Material | o-Phenylenediamine, Oxalic Acid Dihydrate | High Purity |

| Solvent | Ethanol/Water | Good solubility for reactants |

| Temperature | Reflux | Drives the reaction to completion |

| Reaction Time | 2-4 hours | Typically sufficient for full conversion |

| Yield | >90% | High |

| Purity | >95% after washing | Good |

digraph "Synthesis of Quinoxaline-2,3(1H,4H)-dione" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];start [label="o-Phenylenediamine +\nOxalic Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Cyclocondensation\n(Reflux in EtOH/H₂O)", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Quinoxaline-2,3(1H,4H)-dione", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reaction; reaction -> intermediate; }digraph "Cyclocondensation Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=record, fontname="Arial", fontsize=10, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];reactants [label="{ o-Phenylenediamine | Oxalic Acid}" ]; intermediate1 [label="Amide Intermediate"]; intermediate2 [label="Cyclized Intermediate"]; product [label="Quinoxaline-2,3(1H,4H)-dione", fillcolor="#34A853", fontcolor="#FFFFFF"];

reactants -> intermediate1 [label="Nucleophilic Attack\n- H₂O"]; intermediate1 -> intermediate2 [label="Intramolecular\nCyclization"]; intermediate2 -> product [label="Tautomerization"]; }

Caption: Simplified mechanism of the cyclocondensation reaction.

Section 1.2: Chlorination to this compound

The subsequent step involves the selective chlorination of quinoxaline-2,3(1H,4H)-dione. This transformation is crucial for introducing the reactive chlorine handle. A common method involves the use of a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). [2]These reagents are effective at converting the enolizable amide groups into chloro functionalities. The direct and selective synthesis of this compound from the dione in a single step is challenging. A more controlled approach involves the formation of 2,3-dichloroquinoxaline followed by selective hydrolysis.

Experimental Protocol: Synthesis of 2,3-Dichloroquinoxaline (Intermediate 2)

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize evolved HCl), quinoxaline-2,3(1H,4H)-dione (1.0 equivalent) is suspended in an excess of phosphorus oxychloride (POCl₃).

-

Reaction Execution: The mixture is heated to reflux (approximately 105-110 °C) and maintained for 4-6 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Work-up and Purification: After cooling to room temperature, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried. The crude 2,3-dichloroquinoxaline can be further purified by recrystallization from a suitable solvent like ethanol.

| Parameter | Condition | Expected Outcome |

| Starting Material | Quinoxaline-2,3(1H,4H)-dione | Dry and pure |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | In excess |

| Temperature | Reflux | Ensures complete conversion |

| Reaction Time | 4-6 hours | Monitored by TLC |

| Yield | 80-90% | Good to excellent |

| Purity | >95% after recrystallization | High |

Reaction Mechanism: The chlorination of the amide groups in quinoxaline-2,3(1H,4H)-dione by POCl₃ is believed to proceed through the formation of a phosphate ester intermediate. The lone pair of electrons on the oxygen of the carbonyl group attacks the phosphorus atom of POCl₃, leading to the formation of a dichlorophosphate ester. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, resulting in the formation of the chloroquinoxaline. [2]

Caption: Proposed mechanism for the chlorination of quinoxaline-2,3-dione with POCl₃.

Section 1.3: Selective Hydrolysis to this compound (Target Molecule)

The final step in this primary route is the selective hydrolysis of one of the chlorine atoms in 2,3-dichloroquinoxaline to a carboxylic acid. This transformation relies on the differential reactivity of the two chloro-substituted positions. The electron-withdrawing nature of the quinoxaline ring system makes both chlorine atoms susceptible to nucleophilic aromatic substitution. However, subtle electronic differences can be exploited to achieve selectivity.

Causality Behind Experimental Choices: Achieving selective monohydrolysis requires careful control of reaction conditions. Using a weaker nucleophile or a limited amount of a stronger nucleophile, along with controlled temperature and reaction time, can favor the substitution of only one chlorine atom. The choice of base and solvent system is also critical in modulating the reactivity and selectivity of the hydrolysis reaction.

Proposed Experimental Protocol: Selective Hydrolysis of 2,3-Dichloroquinoxaline

-

Reaction Setup: 2,3-dichloroquinoxaline (1.0 equivalent) is dissolved in a suitable solvent system, such as a mixture of an alcohol (e.g., ethanol) and water.

-

Reagent Addition: A controlled amount (e.g., 1.0 to 1.2 equivalents) of a base, such as sodium hydroxide or potassium hydroxide, is added portion-wise to the solution.

-

Reaction Execution: The reaction mixture is stirred at a controlled temperature, for instance, from room temperature to a gentle heat (e.g., 40-50 °C), for a period determined by TLC monitoring to maximize the formation of the mono-hydrolyzed product.

-

Work-up and Purification: Once the desired conversion is achieved, the reaction is quenched by the addition of an acid (e.g., dilute HCl) to neutralize the excess base and protonate the carboxylic acid. The product is then extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Part 2: Alternative Synthetic Route: Chlorination of 3-Hydroxyquinoxaline-2-carboxylic Acid

An alternative strategy for the synthesis of this compound involves the preparation of 3-hydroxyquinoxaline-2-carboxylic acid, followed by the chlorination of the hydroxyl group.

Section 2.1: Synthesis of 3-Hydroxyquinoxaline-2-carboxylic Acid (Intermediate 3)

This intermediate can be synthesized through the condensation of o-phenylenediamine with a suitable three-carbon building block containing two carbonyl functionalities and a carboxylic acid or its ester, such as diethyl ketomalonate.

Experimental Protocol: Synthesis of 3-Hydroxyquinoxaline-2-carboxylic Acid

-

Reaction Setup: o-Phenylenediamine (1.0 equivalent) and diethyl ketomalonate (1.0 equivalent) are dissolved in a suitable solvent like ethanol or acetic acid.

-

Reaction Execution: The mixture is heated to reflux for several hours.

-

Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be recrystallized to obtain pure 3-hydroxyquinoxaline-2-carboxylic acid.

Section 2.2: Chlorination to this compound

The hydroxyl group of 3-hydroxyquinoxaline-2-carboxylic acid can then be converted to a chlorine atom using a chlorinating agent.

Experimental Protocol: Chlorination of 3-Hydroxyquinoxaline-2-carboxylic Acid

-

Reaction Setup: 3-Hydroxyquinoxaline-2-carboxylic acid (1.0 equivalent) is suspended in a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

-

Reaction Execution: The mixture is heated under reflux until the reaction is complete as monitored by TLC.

-

Work-up and Purification: The excess chlorinating agent is removed under reduced pressure, and the residue is carefully quenched with ice water. The precipitated solid is filtered, washed with water, and dried to afford this compound.

Part 3: Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm. A broad singlet for the carboxylic acid proton (typically >10 ppm). |

| ¹³C NMR | Aromatic carbons in the range of 120-150 ppm. A signal for the carboxylic acid carbonyl carbon around 165-175 ppm. |

| IR Spectroscopy | A broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹. A C=O stretch for the carboxylic acid around 1700-1730 cm⁻¹. C-Cl stretching vibrations in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₉H₅ClN₂O₂), showing the characteristic isotopic pattern for a chlorine-containing compound. |

Part 4: Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds. [3][4]The presence of both a carboxylic acid and a reactive chlorine atom allows for diverse derivatization. The carboxylic acid can be converted into esters, amides, or other functional groups, while the chlorine atom can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) via nucleophilic aromatic substitution. This versatility makes it a key starting material for the development of new therapeutic agents, including serotonin receptor antagonists and other potential drug candidates. [4]

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through well-established synthetic methodologies. The primary route, involving the cyclocondensation of o-phenylenediamine followed by chlorination and selective hydrolysis, offers a reliable and scalable approach. An alternative route through the chlorination of 3-hydroxyquinoxaline-2-carboxylic acid provides another viable option. A thorough understanding of the reaction mechanisms and careful control of the experimental parameters are paramount to achieving high yields and purity of this important synthetic intermediate. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel compounds with significant therapeutic potential.

References

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. IntechOpen. Available at: [Link]

-

POCl3 chlorination of 4-quinazolones. Semantic Scholar. Available at: [Link]

-

Regioselective substitution of 2,3-dichloro-6-amino-quinoxaline. ElectronicsAndBooks. Available at: [Link]

-

Pharmacophore Based Synthesis of 3-Chloroquinoxaline-2-carboxamides as Serotonin3 (5HT3) Receptor Antagonist. ResearchGate. Available at: [Link]

-

Pharmacophore based synthesis of 3-chloroquinoxaline-2-carboxamides as serotonin3 (5-HT3) receptor antagonist. PubMed. Available at: [Link]

Sources

3-chloroquinoxaline-2-carboxylic acid chemical properties

An In-depth Technical Guide to 3-Chloroquinoxaline-2-carboxylic Acid: Properties, Synthesis, and Reactivity

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, established synthetic routes, and characteristic reactivity, highlighting the causality behind its utility in modern chemical synthesis.

Core Chemical Identity and Properties

This compound is a bifunctional organic compound built upon a quinoxaline core. The quinoxaline heterocycle, a fusion of a benzene ring and a pyrazine ring, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] The strategic placement of a reactive chlorine atom at the 3-position and a carboxylic acid at the 2-position makes this molecule a highly versatile intermediate for creating diverse chemical libraries.[3][4]

Physicochemical Data

A summary of the key physicochemical properties is presented below for quick reference. These values are essential for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 20254-76-6 | [3][5][6][7][8] |

| Molecular Formula | C₉H₅ClN₂O₂ | [3][5][9] |

| Molecular Weight | 208.60 g/mol | [3][7] |

| Appearance | Off-white to light brown solid | [10] |

| Purity | Typically ≥97% | [3][7] |

| Storage | Sealed in a dry environment at 2-8°C | [7] |

Spectral Characteristics

Spectroscopic analysis is critical for structure verification. The expected spectral data for this compound are as follows:

-

¹H NMR: Aromatic protons on the benzene ring portion would appear in the downfield region (typically δ 7.5-8.5 ppm). The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (δ > 10 ppm), though its observation can depend on the solvent used.

-

¹³C NMR: The spectrum will show nine distinct carbon signals. The carbonyl carbon of the carboxylic acid is characteristically found in the 160-185 ppm range.[11] Aromatic and heterocyclic carbons will appear between approximately 120-150 ppm.

-

IR Spectroscopy: Key vibrational bands include a strong C=O stretch for the carboxylic acid around 1700-1730 cm⁻¹.[12] A broad O-H stretch will be present from ~2500-3300 cm⁻¹. C=N and C=C stretching vibrations from the quinoxaline ring are expected in the 1500-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 208, with a characteristic isotopic pattern [M+2]⁺ at m/z 210 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.[9]

Synthesis of the Quinoxaline Scaffold

The most common and efficient method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][13][14] For this compound, a suitable α-keto acid derivative is required.

General Synthetic Workflow

The synthesis is typically a two-step process starting from o-phenylenediamine and diethyl 2-oxomalonate (or a similar precursor), followed by chlorination.

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

This protocol is a representative synthesis; specific conditions may require optimization.

-

Synthesis of Ethyl 3-hydroxyquinoxaline-2-carboxylate:

-

To a solution of o-phenylenediamine (1 equivalent) in glacial acetic acid, add diethyl 2-oxomalonate (1 equivalent).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield the intermediate.

-

-

Synthesis of Ethyl 3-chloroquinoxaline-2-carboxylate:

-

Carefully add the dried intermediate from the previous step to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux for 3-6 hours. The hydroxyl group is converted to the chloro group.

-

Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

The solid product is collected by filtration, washed thoroughly with water until neutral, and dried.

-

-

Hydrolysis to this compound:

-

Suspend the crude ethyl ester in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

-

Heat the mixture to 60-80°C until the solid dissolves and the ester is fully hydrolyzed (monitor by TLC).

-

Cool the solution in an ice bath and acidify with a strong acid (e.g., 2M HCl) until the pH is ~2-3.

-

The final product, this compound, will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry to afford the pure product.

-

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic value of this molecule lies in the orthogonal reactivity of its two functional groups. The chlorine atom is an excellent electrophilic handle for substitution, while the carboxylic acid provides a nucleophilic center (after deprotonation) or can be converted into other functional groups.[15][16]

Nucleophilic Aromatic Substitution (SₙAr) at the C3-Position

The electron-withdrawing nature of the pyrazine ring and the adjacent carboxylic acid group activates the C3-position, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SₙAr).[17] This reaction is the cornerstone of its utility.

Caption: General mechanism of SₙAr at the C3-position.

-

Common Nucleophiles: A wide range of nucleophiles can be employed, including:

-

Amines (R-NH₂): To form 3-aminoquinoxaline derivatives. This is widely used in drug discovery.

-

Alkoxides (R-O⁻): To synthesize 3-alkoxyquinoxaline ethers.

-

Thiols (R-SH): To produce 3-(alkylthio)quinoxaline derivatives.

-

This reactivity is foundational for creating libraries of compounds for structure-activity relationship (SAR) studies, as seen in the development of 5-HT₃ antagonists and antimycobacterial agents.[4][18]

Reactions of the Carboxylic Acid Group

The carboxylic acid at the C2-position undergoes a host of classic transformations, allowing for further molecular diversification.[19][20]

-

Amide Bond Formation: Direct reaction with an amine is often inefficient. The carboxylic acid is typically activated first using a coupling agent like dicyclohexylcarbodiimide (DCC) or HATU before the amine is added.[16] This is a critical reaction for attaching the quinoxaline core to other fragments, for instance, in the creation of PROTACs where this moiety might serve as a warhead or linker attachment point.[3]

-

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester. This can be useful for improving solubility or modifying pharmacokinetic properties.

-

Conversion to Acyl Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive 3-chloroquinoxaline-2-carbonyl chloride.[4] This intermediate readily reacts with a wide array of nucleophiles without the need for coupling agents.

Caption: Workflow for amide bond formation.

Applications in Research and Development

The dual reactivity of this compound establishes it as a premier building block in several areas:

-

Medicinal Chemistry: It is a key starting material for synthesizing compounds targeting a range of biological systems. Derivatives have shown promise as serotonin (5-HT₃) receptor antagonists, antimycobacterial agents against M. tuberculosis, and inhibitors of various kinases.[4][18][21][22]

-

PROTACs and Chemical Biology: The quinoxaline scaffold can be functionalized to act as a ligand for a target protein. The carboxylic acid handle provides a convenient point for attaching linkers, making it a valuable component in the design of Proteolysis Targeting Chimeras (PROTACs).[3]

-

Materials Science: The rigid, planar quinoxaline system can be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is an irritant.[23]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[23]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a powerful and versatile chemical intermediate. Its value is derived from a stable heterocyclic core functionalized with two distinct and orthogonally reactive groups. The ability to perform selective nucleophilic aromatic substitution at the chloro-position, combined with the diverse chemistry of the carboxylic acid group, provides chemists with a robust platform for the rapid synthesis of complex and functionally rich molecules. This makes it an indispensable tool in the pursuit of novel therapeutics and advanced materials.

References

-

CP Lab Safety. This compound, min 97%, 1 gram. [Link]

-

P&S Chemicals. Product information, this compound. [Link]

-

2a biotech. This compound. [Link]

-

PubChemLite. This compound (C9H5ClN2O2). [Link]

-

Mahesh, R., Perumal, R. V., & Pandi, P. V. (2004). Pharmacophore based synthesis of 3-chloroquinoxaline-2-carboxamides as serotonin3 (5-HT3) receptor antagonist. Biological & Pharmaceutical Bulletin, 27(9), 1403-5. [Link]

-

El-Dean, A. M. K., et al. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 8, 267-321. [Link]

-

Osol, A. A., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. [Link]

-

Sharma, N., Prakash, R., & Prakash, O. AN EFFICIENT SYNTHESIS OF 2-ARYLQUINOXALINES FROM , - DIBROMOACETOPHENONES AND O-PHENYLENEDIAMINE. Connect Journals. [Link]

-

Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)- one derivatives. Der Pharma Chemica, 5(5), 296-300. [Link]

-

PubChem. 3-Chloroquinoxalin-2-ol. [Link]

-

Volyniuk, D., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 122-129. [Link]

-

Mousa, F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

-

Ancin-Murguzur, F. J., et al. (2011). Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs. MDPI. [Link]

-

ResearchGate. Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. [Link]

-

PubChem. 2-Chloroquinoxaline. [Link]

-

Organic Syntheses. 2,3-pyrazinedicarboxylic acid. [Link]

-

Hilgert, J., et al. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. KOPS. [Link]

-

The Organic Chemistry Tutor. (2017). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. [Link]

-

University of Calgary. Spectra Problem #7 Solution. [Link]

-

Ladraa, S., et al. (2010). 2-Chloroquinoline-3-carboxylic acid. ResearchGate. [Link]

-

Ladraa, S., et al. (2010). 2-Chloroquinoline-3-carboxylic acid. PMC - NIH. [Link]

-

Michigan State University Chemistry. Carboxylic Acid Reactivity. [Link]

-

PubChem. 3-Methylquinoxaline-2-carboxylic acid. [Link]

-

PubChem. Quinoxaline-2-carboxylic acid. [Link]

-

Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

-

ResearchGate. Reactions of nucleophiles with carboxylic acid esters. [Link]

-

Yushkova, O. V., et al. (2016). Infrared spectra and structure of molecular complexes of aromatic acids. ResearchGate. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Jack Westin. Carboxylic Acids Important Reactions. [Link]

-

Khan Academy. Carboxylic acid reactions overview. [Link]

-

PubChem. 2-Quinoxalinecarboxylic acid, 3-methyl-, methyl ester. [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. calpaclab.com [calpaclab.com]

- 4. Pharmacophore based synthesis of 3-chloroquinoxaline-2-carboxamides as serotonin3 (5-HT3) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. 20254-76-6|this compound|BLD Pharm [bldpharm.com]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. 2abiotech.net [2abiotech.net]

- 9. PubChemLite - this compound (C9H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. jackwestin.com [jackwestin.com]

- 16. Khan Academy [khanacademy.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. mdpi.com [mdpi.com]

- 19. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 20. researchgate.net [researchgate.net]

- 21. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs [mdpi.com]

- 23. This compound - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to 3-Chloroquinoxaline-2-carboxylic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroquinoxaline-2-carboxylic acid is a pivotal heterocyclic compound, serving as a versatile scaffold in medicinal chemistry and materials science. Its unique molecular architecture, characterized by a quinoxaline core substituted with both a reactive chlorine atom and a carboxylic acid group, provides a strategic entry point for the synthesis of a diverse array of functionalized derivatives. This guide offers a comprehensive technical overview of its molecular structure, validated analytical characterization, synthesis protocols, and its significant role as a synthetic intermediate in drug discovery. We delve into the causality behind experimental choices, emphasizing self-validating analytical systems to ensure scientific integrity. This document is intended to be an essential resource for researchers leveraging this compound in their scientific endeavors.

Core Molecular Structure and Physicochemical Properties

This compound (C₉H₅ClN₂O₂) is a solid, crystalline compound at room temperature.[1][2] Its structure is defined by a bicyclic quinoxaline ring system, which is a fusion of a benzene ring and a pyrazine ring. The key functional groups, a carboxylic acid at position 2 and a chlorine atom at position 3, are crucial to its chemical reactivity and utility.

Systematic Identification:

-

IUPAC Name: this compound

-

Canonical SMILES: C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(=O)O[3]

-

InChI Key: LLFXNFDLKGPZML-UHFFFAOYSA-N[3]

Structural Elucidation: A Multi-faceted Approach

The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic and analytical techniques. This multi-pronged approach forms a self-validating system, ensuring the identity and purity of the compound.

1.1.1. Crystallographic Analysis

1.1.2. Spectroscopic Characterization

Spectroscopic data provides the fingerprint of a molecule. For this compound, the expected spectroscopic features are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons on the benzene ring portion of the quinoxaline core are expected to appear in the downfield region, typically between 7.5 and 8.5 ppm. The carboxylic acid proton is highly deshielded and will appear as a broad singlet significantly downfield, often above 10 ppm, and its chemical shift can be concentration-dependent.[6]

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 165-185 ppm.[6] The carbons of the quinoxaline ring will appear in the aromatic region (approximately 120-150 ppm), with the carbon attached to the chlorine atom (C3) and the carbon attached to the carboxylic acid (C2) showing distinct chemical shifts due to the electronic effects of these substituents.

Infrared (IR) Spectroscopy:

-

A very broad O-H stretching band from the carboxylic acid is expected in the region of 2500-3300 cm⁻¹.[6]

-

A sharp and strong C=O stretching absorption for the carboxylic acid carbonyl group will be present between 1710 and 1760 cm⁻¹.[6]

-

C=N and C=C stretching vibrations from the quinoxaline ring will appear in the 1400-1600 cm⁻¹ region.

-

A C-Cl stretching vibration will be observed in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight of the compound (208.60).

-

The presence of a chlorine atom will be evident from the isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak.

-

Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, 17 amu) and the loss of a carboxyl group (-COOH, 45 amu).[7]

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₅ClN₂O₂ | [1][2] |

| Molecular Weight | 208.60 g/mol | [1][2] |

| Appearance | Solid | |

| Purity | ≥97% | [1] |

| Storage Conditions | 2-8°C, Sealed in dry conditions | [2] |

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a cornerstone of its utility. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

Synthetic Pathways

A common and effective method for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8] For this compound, a plausible synthetic route would involve the reaction of o-phenylenediamine with a derivative of oxomalonic acid.

A related hydrothermal synthesis of 2,3-diarylquinoxaline carboxylic acids has been reported, reacting 1,2-diarylketones with 3,4-diaminobenzoic acid in high-temperature water.[9] This method avoids the use of volatile organic solvents and strong acids.[9]

Core Reactivity: A Tale of Two Functional Groups

The chemical behavior of this compound is dominated by its two primary functional groups: the carboxylic acid and the chloro substituent.

2.2.1. Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of standard transformations, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

-

Amide Formation: Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine to yield an amide.[10][11] This is a key reaction for creating diverse libraries of compounds for biological screening.[12][13]

-

Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

2.2.2. Nucleophilic Aromatic Substitution at the Chloro Position

The chlorine atom at the C3 position is susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the quinoxaline ring system activates the C-Cl bond towards attack by nucleophiles. This allows for the introduction of a wide range of substituents, including:

-

Amines

-

Thiols

-

Alkoxides

This reactivity is fundamental to the use of this compound as a building block in the synthesis of more complex molecules with desired biological activities.

Applications in Drug Discovery and Development

The quinoxaline scaffold is a well-established pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities.[14][15] this compound serves as a crucial starting material for the synthesis of various biologically active compounds.

A Scaffold for Diverse Biological Targets

Quinoxaline derivatives have shown promise as:

-

Antiviral Agents: Certain quinoxaline derivatives have been investigated for their potential to inhibit viral replication, including against respiratory pathogens.[16]

-

Anticancer Agents: The quinoxaline core has been incorporated into molecules designed to target various aspects of cancer progression.[14] Some derivatives have been explored as PARP-1 inhibitors.[17]

-

Anti-inflammatory Agents: Quinoxaline-based compounds have been synthesized and evaluated as selective COX-2 inhibitors.[14]

-

Serotonin (5-HT₃) Receptor Antagonists: 3-Chloroquinoxaline-2-carboxamides have been designed and synthesized as potential 5-HT₃ receptor antagonists, which are used to manage nausea and vomiting.[12][13]

-

Protein Kinase Inhibitors: Derivatives of quinoline carboxylic acids have been studied as inhibitors of protein kinase CK2.[18]

-

Antimycobacterial Agents: Quinoxaline-2-carboxylic acid 1,4-dioxides have demonstrated antimycobacterial activity.[19]

The ability to readily modify both the carboxylic acid and the chloro positions of this compound allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a given biological target.

Experimental Protocol: Synthesis of a 3-Chloroquinoxaline-2-carboxamide Derivative

This protocol outlines a general procedure for the synthesis of a 3-chloroquinoxaline-2-carboxamide, a common class of compounds derived from the title molecule.

Objective: To synthesize an N-substituted 3-chloroquinoxaline-2-carboxamide.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Desired primary or secondary amine

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

Activation of the Carboxylic Acid:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-chloroquinoxaline-2-carbonyl chloride is used in the next step without further purification.

-

-

Amide Coupling:

-

Dissolve the crude acyl chloride in anhydrous DCM.

-

In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the acyl chloride solution at 0 °C.

-

Allow the reaction to stir at room temperature for 4-12 hours, or until completion (monitored by TLC).

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 3-chloroquinoxaline-2-carboxamide.

-

-

Characterization:

-

Confirm the structure and purity of the final product using NMR (¹H and ¹³C), IR, and mass spectrometry.

-

Causality and Self-Validation: The conversion of the carboxylic acid to the more reactive acyl chloride is a critical step to facilitate the amide bond formation, as direct amidation would require harsh conditions. The use of triethylamine in the coupling step is to neutralize the HCl generated during the reaction. The multi-step work-up ensures the removal of unreacted starting materials and byproducts. The final characterization by multiple spectroscopic techniques provides a robust validation of the product's identity and purity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

-

General Handling: Avoid contact with skin, eyes, and clothing.[20] Wash hands thoroughly after handling.[20][21] Use only in a well-ventilated area.[20][21]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[20][22]

-

In case of Exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[20][21]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[20][21]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[20][21]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[20][22]

Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.[20][21][22][23][24]

Conclusion

This compound is a high-value synthetic intermediate with a well-defined molecular structure and predictable reactivity. Its importance in medicinal chemistry is underscored by the wide range of biological activities exhibited by its derivatives. The dual reactivity of the carboxylic acid and the chloro-substituent provides a versatile platform for the generation of diverse chemical entities. This guide has provided a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, with a focus on the principles of scientific integrity and experimental rationale. It is our hope that this document will serve as a valuable resource for researchers and scientists working at the forefront of chemical synthesis and drug discovery.

References

- Multi-scale investigation of PQ3-quinoxaline derivatives as selective COX-2 inhibitors: synthesis, structural analysis, DFT, MD simulations, and in silico/in vitro evalu

- Methyl 3-chloroquinoxaline-2-carboxyl

- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p

- Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. PubMed.

- Overall structure‐activity relationship analysis of the quinoxaline derivatives.

- Safety D

- SAFETY D

- New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies.

- Pharmacophore based synthesis of 3-chloroquinoxaline-2-carboxamides as serotonin3 (5-HT3) receptor antagonist. PubMed.

- SAFETY D

- 3 - SAFETY D

- Pharmacophore Based Synthesis of 3-Chloroquinoxaline-2-carboxamides as Serotonin3 (5HT3) Receptor Antagonist.

- Useful Spectroscopic D

- This compound (C9H5ClN2O2). PubChemLite.

- Ethyl 3-Chloroquinoxaline-2-carboxylate | C11H9ClN2O2 | CID 12283436. PubChem.

- Synthesis of Carboxylic Acids. St. Olaf College.

- 3-quinolinecarboxylic acid, 4-(4-chloro-3-nitrophenyl)-1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-5-oxo-, 2-phenoxyethyl ester - Optional[1H NMR] - Spectrum. SpectraBase.

- 2-Chloroquinoline-3-carboxylic acid. PMC - NIH.

- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax.

- Spectroscopy of Carboxylic Acid Derivatives.

- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv

- (PDF) 2-Chloroquinoline-3-carboxylic acid.

- Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI.

- Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water.

- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.

- [Determination of 3-methyl-quinoxaline-2-carboxylic acid in animal and aquatic products by ultra performance liquid chromatography-tandem mass spectrometry]. PubMed.

- Reactivity of carboxylic acid deriv

- Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace.

- Spectroscopy of Carboxylic Acids.

- Carboxylic acid reactions overview (article). Khan Academy.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

- Carboxylic acid - Synthesis, Reactions, Properties. Britannica.

- IR Spectrum: Carboxylic Acids. Química Organica.org.

- This compound, min 97%, 1 gram. CP Lab Safety.

- This compound, 98%. Lab-Chemicals.Com.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. PubChemLite - this compound (C9H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 4. 2-Chloroquinoline-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 9. researchgate.net [researchgate.net]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. Khan Academy [khanacademy.org]

- 12. Pharmacophore based synthesis of 3-chloroquinoxaline-2-carboxamides as serotonin3 (5-HT3) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Multi-scale investigation of PQ3-quinoxaline derivatives as selective COX-2 inhibitors: synthesis, structural analysis, DFT, MD simulations, and in silico/in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. aksci.com [aksci.com]

- 21. files.dep.state.pa.us [files.dep.state.pa.us]

- 22. tcichemicals.com [tcichemicals.com]

- 23. assets.thermofisher.com [assets.thermofisher.com]

- 24. fishersci.pt [fishersci.pt]

spectroscopic data of 3-chloroquinoxaline-2-carboxylic acid (NMR, IR, Mass Spec)

A Comprehensive Spectroscopic Guide to 3-Chloroquinoxaline-2-carboxylic Acid

An Application Scientist's Perspective on Structural Elucidation and Quality Control

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of quinoxaline, it serves as a versatile scaffold for the synthesis of novel compounds with a wide range of biological activities.[1][2] The precise characterization of this molecule is paramount for its application in drug development and scientific research, ensuring purity, identity, and structural integrity.

This guide provides an in-depth technical overview of the core spectroscopic techniques used to characterize this compound. As a Senior Application Scientist, the objective is not merely to present data, but to explain the causality behind the expected spectral features and the experimental choices made during analysis. The protocols and interpretations herein are designed to form a self-validating system for researchers.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with the fundamental properties of the molecule. These details are critical for designing experiments and interpreting mass spectrometry data.

| Property | Value | Source |

| Chemical Formula | C₉H₅ClN₂O₂ | [3][4] |

| Molecular Weight | 208.60 g/mol | [3][4] |

| CAS Number | 20254-76-6 | [3][4] |

The structure consists of a quinoxaline core, which is a bicyclic system containing a benzene ring fused to a pyrazine ring. A chlorine atom is substituted at position 3, and a carboxylic acid group is at position 2.

Sources

The Multifaceted Biological Activities of Quinoxaline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, represents a cornerstone in the field of medicinal chemistry.[1][2] Its unique structural and electronic properties make it a "privileged scaffold," capable of interacting with a wide array of biological targets. This guide provides an in-depth exploration of the diverse biological activities of quinoxaline derivatives, offering a technical resource for researchers and drug development professionals. We will delve into the key therapeutic areas where these compounds have shown significant promise, including oncology, infectious diseases, and inflammatory conditions. The narrative will focus on the underlying mechanisms of action, present detailed experimental protocols for activity assessment, and provide a framework for future drug discovery efforts.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoxaline derivatives have emerged as a prominent class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and survival.[3][4] Their planar structure allows them to intercalate with DNA, while various substitutions on the quinoxaline core enable specific interactions with key oncogenic proteins.[5]

A. Mechanism of Action: Inhibition of Protein Kinases and Induction of Apoptosis

A primary anticancer mechanism of many quinoxaline derivatives is the inhibition of protein tyrosine kinases (PTKs), which are crucial for cell signaling pathways that control cell proliferation, survival, and angiogenesis.[6] Several quinoxalines have been identified as potent inhibitors of receptors like Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[6][7] By blocking the ATP-binding site of these kinases, quinoxaline derivatives can halt the downstream signaling cascades that drive tumor progression.[6]

Furthermore, many quinoxaline compounds induce apoptosis, or programmed cell death, in cancer cells.[5][6][8] This can be achieved through both intrinsic and extrinsic pathways, often involving the activation of caspases, key executioner enzymes in the apoptotic process.[9]

Signaling Pathway: Quinoxaline Derivative as a Kinase Inhibitor

Caption: Quinoxaline derivatives can inhibit receptor tyrosine kinases, blocking downstream signaling and promoting apoptosis.

B. Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to evaluate the cytotoxic effects of compounds on cancer cell lines.[9]

Principle: Metabolically active cells with functional mitochondrial reductase enzymes can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[10]

-

Compound Treatment: Prepare serial dilutions of the quinoxaline derivative in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[10]

-

Incubation: Incubate the plate for 24, 48, or 72 hours to allow the compound to exert its effect.[9]

-

MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[9][10]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9][10]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[9][10]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[9]

Experimental Workflow: MTT Assay

Caption: A streamlined workflow for assessing the in vitro anticancer activity of quinoxaline derivatives using the MTT assay.

| Quinoxaline Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 14 | MCF-7 (Breast) | 2.61 | [11] |

| Compound 11 | (Various) | 0.81 - 2.91 | [7] |

| Compound 13 | (Various) | 0.81 - 2.91 | [7] |

| Compound 4a | (Various) | 3.21 - 4.54 | [7] |

| Compound 5 | (Various) | 3.21 - 4.54 | [7] |

II. Antimicrobial and Antifungal Activity: Combating Infectious Pathogens

The quinoxaline scaffold is present in several naturally occurring antibiotics, such as echinomycin and levomycin, which are known to be effective against Gram-positive bacteria.[2] Synthetic quinoxaline derivatives have also demonstrated a broad spectrum of activity against various bacteria and fungi, making them promising candidates for the development of new anti-infective agents.[1][12][13]

A. Mechanism of Action: Diverse Modes of Microbial Inhibition

The antimicrobial mechanisms of quinoxaline derivatives are varied. Some derivatives are known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. Others can disrupt the bacterial cell membrane, leading to cell lysis. In fungi, certain quinoxalines have been shown to interfere with cell wall synthesis or disrupt mitochondrial function.[14]

B. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[15][16]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[17][18]

Step-by-Step Methodology:

-

Prepare Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on an appropriate agar medium. Prepare a standardized suspension of the microorganism in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the quinoxaline derivative in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate Plate: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 16-20 hours (bacteria) or 24-48 hours (fungi).

-

Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the quinoxaline derivative in which there is no visible growth.

Experimental Workflow: Broth Microdilution for MIC Determination

Caption: A procedural overview for determining the Minimum Inhibitory Concentration (MIC) of quinoxaline derivatives.

| Quinoxaline Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |

| Compound 5j | Rhizoctonia solani (fungus) | EC50 = 8.54 | [12] |

| Compound 5t | Rhizoctonia solani (fungus) | EC50 = 12.01 | [12] |

| Compound 5k | Acidovorax citrulli (bacteria) | Good activity | [12] |

III. Antiviral Activity: A Broad-Spectrum Approach to Viral Infections

Quinoxaline derivatives have demonstrated promising antiviral activity against a range of DNA and RNA viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and Hepatitis C virus (HCV).[19][20][21] Their diverse mechanisms of action make them attractive candidates for the development of novel antiviral therapies, a critical need in the face of emerging viral threats.[21][22]

A. Mechanism of Action: Targeting Viral Enzymes and Replication Processes

The antiviral activity of quinoxaline derivatives is often attributed to their ability to inhibit key viral enzymes. For example, certain quinoxalines have been shown to be potent inhibitors of HIV-1 reverse transcriptase.[23] Others can interfere with viral entry into host cells or inhibit viral proteases that are essential for the maturation of new virus particles. The specific mechanism is highly dependent on the substitutions on the quinoxaline ring system.

B. Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques formed in a cell culture.

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The cells are then overlaid with a semi-solid medium that restricts the spread of the virus, resulting in the formation of localized areas of cell death (plaques). The antiviral activity is determined by the reduction in the number of plaques compared to a no-compound control.

Step-by-Step Methodology:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6-well or 12-well plates.

-

Compound and Virus Addition: Prepare serial dilutions of the quinoxaline derivative. Pre-incubate the cells with the compound dilutions for a set period. Then, infect the cells with a known titer of the virus that will produce a countable number of plaques.

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agar or methylcellulose) with the corresponding concentrations of the quinoxaline derivative.

-

Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Quinoxaline derivatives have been investigated for their anti-inflammatory properties, with studies showing their ability to modulate key inflammatory pathways.[24][25][26]

A. Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of quinoxaline derivatives are often linked to their ability to inhibit the production of pro-inflammatory mediators.[25] This can involve the inhibition of enzymes like cyclooxygenase (COX), which is involved in the synthesis of prostaglandins, and the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.[25][27] Some derivatives also exhibit antioxidant properties, which can help to mitigate the oxidative stress associated with inflammation.[24]

Signaling Pathway: Quinoxaline in Inflammation

Caption: Quinoxaline derivatives can exert anti-inflammatory effects by inhibiting key signaling pathways and enzymes.

B. Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[28]

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the quinoxaline derivative orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.

-

Induction of Edema: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the volume of the injected paw at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group at each time point.

V. Conclusion and Future Directions

The quinoxaline scaffold has proven to be a remarkably versatile platform for the design and discovery of new therapeutic agents. The diverse biological activities, spanning from anticancer and antimicrobial to antiviral and anti-inflammatory, underscore the significant potential of this heterocyclic system in addressing a wide range of human diseases.[1][3]

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the quinoxaline core to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: In-depth studies to fully understand the molecular mechanisms by which quinoxaline derivatives exert their biological effects.

-

Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds.

-

Development of Combination Therapies: Investigating the synergistic effects of quinoxaline derivatives with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

By leveraging the knowledge outlined in this guide and pursuing these future directions, the scientific community can continue to unlock the full therapeutic potential of quinoxaline derivatives for the benefit of patients worldwide.

References

- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC. (n.d.). PubMed Central.

- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). MDPI.

- Synthesis and biological activity of quinoxaline derivatives. (2024, August 10). World Journal of Pharmaceutical Research.

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

- Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (n.d.). RSC Publishing.

- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (n.d.). PubMed.

- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024, November 7). RSC Publishing.

- Biological Activity of Quinoxaline Derivatives. (n.d.). Semantic Scholar.

- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). MDPI.

- Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. (n.d.). DADUN.

- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). ResearchGate.

- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (n.d.). MDPI.

- Potential activities of quinoxaline derivatives – a review. (2024, August 13). Journal of Drug Delivery and Therapeutics.

- Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. (n.d.). PubMed.

- Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis. (n.d.). Semantic Scholar.

- Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (n.d.). PubMed Central.

- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). PubMed Central.

- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.). ResearchGate.

- Biological activity of quinoxaline derivatives. (2025, August 7). ResearchGate.

- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020, June 16). PubMed.

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). NIH.

- Screening models for inflammatory drugs. (n.d.). Slideshare.

- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2025, October 16). ResearchGate.

- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024, November 7). PMC - NIH.

- Quinoxaline: Synthetic and pharmacological perspectives. (n.d.). International Journal of Pharmaceutical Research and Development.

- Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. (n.d.). MDPI.

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). ResearchGate.

- Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. (n.d.). ResearchGate.

- Quinoxaline Derivatives as Anti-Inflammatory Agents: A Comparative Guide to In Vitro and In Vivo Activities. (n.d.). Benchchem.

- Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds: Application Notes and Protocols. (n.d.). Benchchem.

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023, November 14). MDPI.

- Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (n.d.). PMC - NIH.

- Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. (n.d.). Taylor & Francis.

- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI.

- IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. (2018, December 11). Vels University.

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI.

- Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (2022, September 5). Nature.

- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). NIH.

- Antimicrobial Susceptibility Test Kits. (n.d.). Creative Diagnostics.

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). INTEGRA Biosciences.

- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.

- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.

- Application Notes and Protocols for Evaluating the Anti-Cancer Activity of Calenduloside G using Cytotoxicity Assays. (n.d.). Benchchem.

- Application Notes and Protocols for Anti-Cancer Activity Screening of 12β-Hydroxyganoderenic acid B. (n.d.). Benchchem.

- Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022, September 13). YouTube.

Sources

- 1. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Potential activities of quinoxaline derivatives – a review [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis | Semantic Scholar [semanticscholar.org]

- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]

- 8. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. mdpi.com [mdpi.com]

- 16. integra-biosciences.com [integra-biosciences.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. apec.org [apec.org]

- 19. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - ProQuest [proquest.com]

- 21. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. dadun.unav.edu [dadun.unav.edu]

- 25. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. Screening models for inflammatory drugs | PPTX [slideshare.net]

Unlocking the Therapeutic Potential of 3-Chloroquinoxaline-2-carboxylic Acid: A Technical Guide for Drug Discovery

Foreword: The Quinoxaline Scaffold as a Cornerstone of Modern Medicinal Chemistry

The quinoxaline core, a bicyclic heteroaromatic system formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in drug discovery. Its unique electronic properties and versatile substitution patterns have given rise to a plethora of compounds with a broad spectrum of biological activities.[1][2] From established antibiotics to emerging anticancer agents, quinoxaline derivatives continue to be a fertile ground for the development of novel therapeutics.[3][4] This guide focuses on a specific, yet highly versatile, member of this family: 3-chloroquinoxaline-2-carboxylic acid . While its direct therapeutic applications are still under investigation, its role as a key synthetic intermediate and its potential as a pharmacophore in its own right warrant a detailed exploration for researchers, scientists, and drug development professionals. This document will serve as an in-depth technical guide, elucidating the known applications and, more importantly, the untapped therapeutic potential of this compound.

The Synthetic Versatility of this compound: A Gateway to Bioactive Molecules

The primary and most well-documented application of this compound is its use as a crucial starting material in the synthesis of more complex and biologically active molecules.[5] The presence of the carboxylic acid and the reactive chloro group at positions 2 and 3, respectively, allows for a wide range of chemical modifications, making it a valuable building block for combinatorial chemistry and targeted drug design.

Synthesis of 3-Chloroquinoxaline-2-carboxamides: A Case Study in Serotonin Receptor Antagonism

A significant therapeutic application stemming from this compound is the synthesis of 3-chloroquinoxaline-2-carboxamides. These derivatives have been investigated as serotonin (5-HT3) receptor antagonists.[5] The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for the treatment of nausea and vomiting, particularly chemotherapy-induced and postoperative nausea and vomiting.